REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[N:10][CH:11]=1)[NH:8][C:7](=O)[CH2:6][CH2:5]2.[BH4-].[Na+]>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[N:10][CH:11]=1)[NH:8][CH2:7][CH2:6][CH2:5]2 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCC(NC2=NC1)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm
|
Type
|
CUSTOM
|
Details
|
The reaction is carefully quenched with the dropwise addition of 1N HCl (15 mL)
|
Type
|
CUSTOM
|
Details
|
Once quenched
|
Type
|
ADDITION
|
Details
|
additional 1N HCl (85 mL) is added
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for 16 h
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
ADDITION
|
Details
|
with the addition of powdered sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined organic layers are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CCCNC2=NC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |